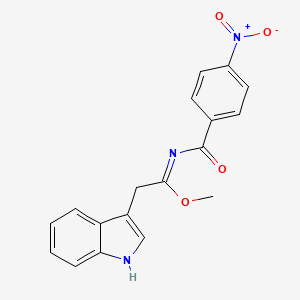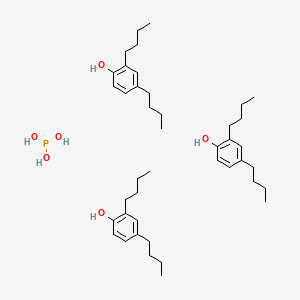
Phosphorous acid--2,4-dibutylphenol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–2,4-dibutylphenol (1/3) is a chemical compound that combines phosphorous acid with 2,4-dibutylphenol in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–2,4-dibutylphenol (1/3) typically involves the reaction of phosphorous acid with 2,4-dibutylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or methanol, to facilitate the interaction between the reactants. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of phosphorous acid–2,4-dibutylphenol (1/3) may involve large-scale reactors and advanced purification techniques to obtain high-purity products. The use of automated systems and continuous monitoring ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–2,4-dibutylphenol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphorous-containing intermediates.
Substitution: The phenolic group in 2,4-dibutylphenol can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenolic compounds.
Scientific Research Applications
Phosphorous acid–2,4-dibutylphenol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorous acid–2,4-dibutylphenol (1/3) involves its interaction with specific molecular targets. The phosphorous acid component can act as a reducing agent, while the phenolic group can participate in redox reactions. These interactions can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid–2,4-dibutylphenol (1/3): Similar in structure but contains phosphoric acid instead of phosphorous acid.
Phosphorous acid–2,4-di-tert-butylphenol (1/3): Contains tert-butyl groups instead of butyl groups.
Uniqueness
Phosphorous acid–2,4-dibutylphenol (1/3) is unique due to its specific combination of phosphorous acid and 2,4-dibutylphenol, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
676591-69-8 |
|---|---|
Molecular Formula |
C42H69O6P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
2,4-dibutylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H |
InChI Key |
UTARPJCLNISQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
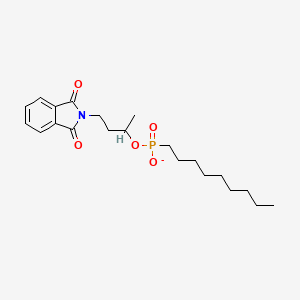
![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)

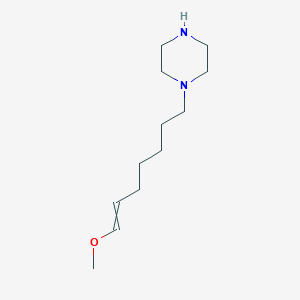
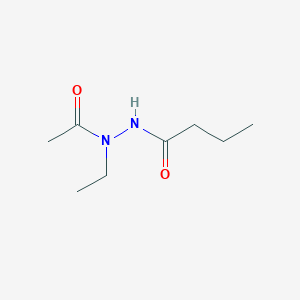
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
